molecular formula C₂₀H₂₅NO₃ B1158543 6β-Hydroxy Dienogest

6β-Hydroxy Dienogest

Cat. No.: B1158543
M. Wt: 327.42
Attention: For research use only. Not for human or veterinary use.
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Description

6β-Hydroxy Dienogest is a identified metabolite of the progestin Dienogest, formed primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme . This compound is supplied as a high-purity reference standard essential for pharmaceutical research and development, particularly in the areas of analytical method development, method validation (AMV), and Quality Control (QC) applications . Its primary research value lies in supporting bioanalytical studies and pharmacokinetic investigations of Dienogest, a drug used in oral contraception and the treatment of endometriosis. By serving as a quantitative and qualitative standard, 6β-Hydroxy Dienogest aids researchers in characterizing the metabolic profile of Dienogest, understanding its pharmacokinetic behavior, and ensuring the accuracy and reliability of analytical procedures. This is crucial for drug development processes, including the submission of Abbreviated New Drug Applications (ANDA) and the commercial production of Dienogest . The use of this well-characterized metabolite standard helps ensure consistency and safety in pharmaceutical formulations. This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary use.

Properties

Molecular Formula

C₂₀H₂₅NO₃

Molecular Weight

327.42

Synonyms

(6β,17α)-6,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile;  17α-Cyanomethyl-6β,17β-dihydroxyestra-4,9-dien-3-one; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry Investigations

Advanced Synthetic Routes to Hydroxylated Dienogest (B1670515) Analogs

The introduction of a hydroxyl group onto the Dienogest scaffold can be achieved through various advanced methods, including biological and combined chemical-enzymatic approaches.

The primary route for the formation of 6β-Hydroxy Dienogest is through enzymatic hydroxylation. In humans, Dienogest is metabolized predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which catalyzes hydroxylation at several positions. wikipedia.orghpfb-dgpsa.ca The main metabolites identified in human urine are hydroxylated derivatives, with 6β-Hydroxy Dienogest being a predominant product alongside other isomers like 1α-Hydroxy Dienogest and 11β-Hydroxy Dienogest. hpfb-dgpsa.cafda.gov

This natural metabolic pathway forms the basis for biocatalytic synthesis strategies. The use of isolated enzymes or whole-cell systems containing specific P450 monooxygenases allows for the highly regioselective and stereoselective hydroxylation of the steroid core. rsc.orgscbt.com P450 enzymes are known for their ability to perform challenging C-H activation and oxyfunctionalization under mild conditions, which is difficult to achieve with traditional chemical methods. scbt.comnih.gov For instance, P450 3A4 is known to hydroxylate testosterone (B1683101) primarily at the 6β position, demonstrating its inherent stereoselectivity that can be exploited for synthetic purposes. nih.gov The application of oxygenating biocatalysts like P450s is a growing field for producing complex molecules such as steroid metabolites for pharmaceutical research. rsc.org

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for creating a core structure with the high selectivity of biocatalysis for specific modifications. mdpi.comresearchgate.net This approach is particularly advantageous for complex molecules like 6β-Hydroxy Dienogest. A typical chemoenzymatic route involves:

Chemical Synthesis of the Precursor: The parent molecule, Dienogest, or a suitable precursor is first synthesized chemically. acs.org

Enzymatic Hydroxylation: The synthesized steroid is then used as a substrate for a targeted enzymatic hydroxylation step. figshare.com

This strategy leverages the strengths of both disciplines, allowing for the scalable production of the steroid backbone while relying on an enzyme like a P450 monooxygenase to install the hydroxyl group at the desired 6β-position with high fidelity. acs.orgx-mol.net Recent advancements in enzyme engineering and the discovery of novel steroid hydroxylases are expanding the toolkit for such syntheses, enabling the creation of new derivatives with improved properties. rsc.orgbiorxiv.org For example, a two-step chemoenzymatic strategy has been successfully designed for the synthesis of another steroid, Trenbolone, involving a biocatalytic one-pot C11-hydroxylation and ketoreduction, followed by chemical dehydration. acs.org This demonstrates the potential for similar strategies to be applied to the synthesis of 6β-Hydroxy Dienogest.

The synthesis of 6β-Hydroxy Dienogest is fundamentally dependent on the synthesis of its precursors. The chemical synthesis of Dienogest often begins with readily available steroid starting materials, such as estrone (B1671321) derivatives. chemicalbook.com One patented multi-step process starts from 5(10),9(11)-estradien-3,17-dione-3,3-ethylidene ketal. Another approach uses estra-4,9-diene-3,17-dione (B195082) as a starting material, which undergoes protection of the 3-keto group, followed by epoxidation at the 17-position, ring-opening with a cyanide source, and finally deprotection to yield Dienogest. google.com

The relationship between these precursors and the final product is critical. The core estra-4,9-diene structure of Dienogest is established through these initial chemical steps. This diene system is the substrate for the subsequent enzymatic hydroxylation. Therefore, the design and efficiency of the precursor synthesis directly impact the feasibility and yield of the final 6β-Hydroxy Dienogest product. Any impurities generated during the precursor synthesis can carry through to the final product or interfere with the enzymatic step.

Chemoenzymatic Synthesis Strategies

Stereoselective Synthesis Investigations of 6β-Hydroxy Dienogest and Related Isomers

Achieving the correct stereochemistry at the C6 position is a significant challenge in steroid synthesis. The biological activity of steroid metabolites is often highly dependent on their three-dimensional structure, making stereoselectivity a critical consideration.

Enzymatic Control: As mentioned, CYP450 enzymes exhibit high levels of regio- and stereoselectivity. The use of CYP3A4 or other engineered P450 monooxygenases is a primary method for ensuring the formation of the 6β-hydroxy isomer over other possibilities like the 6α isomer. nih.gov

Chemical Control: Chemical methods for stereoselective hydroxylation are also under investigation. Research on the synthesis of other 6β-hydroxy steroids has provided valuable insights. For example, a robust route for synthesizing 6β-hydroxy androgens involves the oxidation of a 3,5-diene steroid precursor using a dirhodium catalyst under Uemura-Doyle reaction conditions. nih.govresearchgate.net This method stereoselectively installs a C6β-hydroxy group while forming the final 3-keto-Δ4 steroid backbone. nih.govdigitellinc.com Such a strategy could potentially be adapted for the synthesis of 6β-Hydroxy Dienogest from a corresponding dienogest-derived 3,5-diene precursor.

Derivatization Strategies for Research Applications and Analytical Standards

Analytical standards of high purity are essential for metabolism studies, pharmacokinetic research, and quality control of pharmaceuticals. medchemexpress.com 6β-Hydroxy Dienogest, being a metabolite, is required as a reference standard for these purposes. Due to the low concentrations often found in biological samples, derivatization is a common strategy to enhance the sensitivity of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

The hydroxyl groups on 6β-Hydroxy Dienogest are prime targets for derivatization. Reagents can be used to introduce easily ionizable groups, which improves detection in mass spectrometry. nih.gov

Table 1: Potential Derivatization Agents for Steroid Analysis

Derivatization AgentTarget Functional GroupPurpose/AdvantageReference
Isonicotinoyl chlorideAlcoholic HydroxylAcylation to improve ionization for LC-MS/MS analysis. nih.gov
Dansyl chloridePhenolic and Alcoholic HydroxylIntroduces a tertiary amine group, greatly enhancing sensitivity in electrospray ionization. researchgate.net
Girard's Reagent T (GRT)Carbonyl (Ketone)Introduces a permanently charged quaternary amine for improved ESI-MS/MS detection. researchgate.net
HydroxylamineCarbonyl (Ketone)Forms oximes to improve ionization efficiency. researchgate.net

By converting the hydroxyl groups of 6β-Hydroxy Dienogest into such derivatives, more sensitive and reliable quantitative assays can be developed for research applications.

Impurity Research and Characterization in Synthetic Pathways

The purity of any synthesized compound for pharmaceutical research is paramount. Impurity profiling is a critical part of process development. In the context of 6β-Hydroxy Dienogest, impurities can arise from two main sources: the synthesis of the Dienogest precursor and the hydroxylation step itself.

During the synthesis of Dienogest, a key impurity is the "diene impurity," identified as 17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one. google.com This impurity results from the incomplete isomerization of the double bonds into the final conjugated Δ4,9 system. The formation of this impurity is highly dependent on the reaction conditions, particularly the choice of acid catalyst.

Table 2: Effect of Acid Catalyst on Impurity Formation in Dienogest Synthesis

Acid CatalystSolventResulting "Diene Impurity" LevelReference
Hydrochloric AcidAcetonitrile (B52724)Up to 0.89%
Sulfuric AcidEthyl Acetate (B1210297)0.76%
Oxalic AcidNot Specified>1.2% (Major product) google.com
Perchloric AcidAcetonitrile≤0.15% (reduced to ≤0.02% after crystallization)

When preparing 6β-Hydroxy Dienogest, these process-related impurities from the Dienogest synthesis must be controlled. Furthermore, the hydroxylation step can introduce its own set of impurities, namely isomeric byproducts such as 1α-Hydroxy Dienogest and 11β-Hydroxy Dienogest, if the enzyme used is not perfectly selective. hpfb-dgpsa.ca Therefore, purification methods, such as preparative HPLC or crystallization, are essential to isolate pure 6β-Hydroxy Dienogest for use as an analytical standard.

Metabolic Pathway Elucidation and Biotransformation Studies of Dienogest to 6β Hydroxy Dienogest

Enzymatic Hydroxylation Mechanisms at the 6β-Position

The introduction of a hydroxyl group at the 6β-position of the dienogest (B1670515) molecule is a primary metabolic step. This reaction is catalyzed by a superfamily of enzymes known for their role in xenobiotic metabolism.

Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4)

The metabolism of dienogest is predominantly mediated by the Cytochrome P450 (CYP) enzyme system. hres.ca In vitro and in vivo studies have consistently identified CYP3A4 as the major enzyme responsible for the hydroxylation of dienogest. wikipedia.orgnih.govbayer.com This enzyme is highly expressed in the liver and plays a critical role in the metabolism of a wide array of steroid hormones. nih.gov The involvement of CYP3A4 underscores the potential for drug-drug interactions, as inducers or inhibitors of this enzyme can alter the clearance of dienogest. hres.cabayer.com For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) has been shown to significantly increase dienogest exposure. hres.ca

Identification and Characterization of Specific Enzyme Isoforms Catalyzing 6β-Hydroxylation

Research has pinpointed CYP3A4 as the most relevant and active isoform in the biotransformation of dienogest, leading to the formation of 6β-Hydroxy Dienogest. bayer.com While other CYP isoforms may play a minor role, the primary pathway for 6β-hydroxylation is through CYP3A4. hres.ca The metabolites produced, including 6β-Hydroxy Dienogest, are generally considered to be pharmacologically inactive and are rapidly eliminated from the plasma. nih.govdrugbank.com

Kinetic Characterization of Biotransformation Reactions (in vitro, non-human)

In vitro studies using liver homogenates from female rabbits and rats have provided insights into the kinetics of dienogest metabolism. These studies have shown that dienogest is poorly transformed in vitro compared to other progestins like levonorgestrel (B1675169) and 3-keto-desogestrel. nih.gov The presence of the double bond at the C9-C10 position in dienogest appears to inhibit the enzymatic hydrogenation of the Δ4-double bond in vitro. nih.gov A dihydro metabolite, where the 3-oxo group was reduced, was isolated in small quantities from incubations with rabbit liver homogenate. nih.gov The metabolic clearance rate of dienogest from serum has been determined to be 64 mL/min. bayer.com

Identification and Characterization of Co-occurring Dienogest Metabolites

Alongside 6β-Hydroxy Dienogest, several other metabolites are formed during the biotransformation of dienogest. Profiling these metabolites provides a more complete picture of its metabolic fate.

Primary and Secondary Metabolite Profiling in Research Systems

Metabolite profiling in human urine has identified several hydroxylated metabolites. The most prominent among these are 6β-Hydroxy Dienogest, 1α-Hydroxy Dienogest, and 11β-Hydroxy Dienogest. hres.cabayer.com Other metabolites are present in only minor quantities. hres.cabayer.com In human plasma, 6β-Hydroxy Dienogest is the main metabolite, with four other metabolites being present to a much lesser extent. bayer.com It is noteworthy that while hydroxylated and aromatic metabolites have been found in rat plasma, the aromatic metabolite was not detected in human plasma. hres.ca Studies have indicated that the metabolites of dienogest generally exhibit less affinity for the progesterone (B1679170) receptor compared to the parent compound, suggesting that dienogest does not act as a prodrug. nih.govoup.com

Table 1: Major Identified Metabolites of Dienogest in Humans

Metabolite Name Location Found
6β-Hydroxy Dienogest Urine, Plasma (major)
1α-Hydroxy Dienogest Urine

Conjugated Metabolite Research (e.g., glucuronidation, sulfation)

Following Phase I metabolism, which includes hydroxylation, dienogest and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. nih.gov These reactions increase the water solubility of the metabolites, facilitating their excretion. kcl.ac.ukresearchgate.net The formation of glucuronide conjugates is a significant pathway in the elimination of dienogest metabolites. Research has shown that drospirenone, another progestin, has metabolites that are extensively excreted as glucuronidated and sulfated conjugates. nih.gov While the estrogen component of combined oral contraceptives undergoes enterohepatic recirculation after being deconjugated by intestinal bacteria, the progestin component, like dienogest, does not follow this process. drugs.com

Table 2: Compound Names

Compound Name
1α-Hydroxy Dienogest
11β-Hydroxy Dienogest
3-keto-desogestrel
6β-Hydroxy Dienogest
Dienogest
Drospirenone
Estradiol (B170435)
Ethinylestradiol
Ketoconazole

In Vitro and Ex Vivo Metabolic Studies (non-human and non-clinical models)

In vitro and ex vivo studies have been instrumental in identifying the metabolic fate of Dienogest in various biological systems. These models, which include subcellular fractions, cell cultures, and microbial systems, provide a controlled environment to study specific metabolic reactions without the complexities of a whole organism.

Subcellular Fraction Studies (e.g., liver microsomes)

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net They are a widely used in vitro tool to study the metabolic stability and pathways of xenobiotics. researchgate.netmdpi.com

Studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP3A4 as the predominant enzyme responsible for the metabolism of Dienogest. hres.camedicaldialogues.innps.org.au The primary metabolic pathway is hydroxylation at various positions of the Dienogest molecule. hres.cawikipedia.orgresearchgate.net In microsomes expressing human cytochrome P450s, the main metabolites observed were M1 (6β-OH-dienogest), M2 (1α-OH-dienogest), and A1 (8-OH-dienogest). fda.gov The formation of these metabolites was not significantly inhibited by other CYP isozymes, such as CYP1A1/2, CYP2A6, CYP2B6, CYP2D6, and CYP2E1, further confirming the primary role of CYP3A4. fda.gov

The metabolic stability of Dienogest has been compared with other 19-nortestosterone progestins in human liver microsomal preparations. nih.gov These studies help in predicting the oral bioavailability of these compounds. nih.gov In vitro incubations with human liver microsomes have been used to determine the Michaelis-Menten parameters (Vmax and KM,app) for Dienogest, which are then used to calculate the in vitro intrinsic clearance (CLint). nih.gov

Interestingly, in vitro studies with liver homogenates from female rabbits and rats showed that Dienogest was only poorly transformed. nih.gov While a dihydro metabolite of Dienogest was isolated in small amounts from incubations with rabbit liver homogenate, the enzymatic hydrogenation of the Δ4-double bond of Dienogest appears to be inhibited in vitro, a phenomenon linked to the presence of the 9-double bond in the steroid molecule. nih.gov

Table 1: In Vitro Metabolism of Dienogest in Liver Microsomes

Cell Culture Models for Mechanistic Metabolic Investigations

Cell culture models provide a more integrated system than subcellular fractions to study drug metabolism and its effects on cellular processes. Immortalized human endometrial epithelial cells and endometrial stromal cells have been used to investigate the direct effects of Dienogest.

In a spheroid culture system of human immortalized endometrial epithelial cells, Dienogest was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and the expression of aromatase, an estrogen synthase. nih.gov These effects suggest a direct pharmacological mechanism of Dienogest on endometrial cells. nih.gov Furthermore, studies with immortalized human endometrial epithelial cells have shown that Dienogest directly inhibits cell proliferation by suppressing the expression of the cyclin D1 gene. nih.gov

Similarly, in vitro studies on human endometrial stromal cells (ESC) have demonstrated that Dienogest induces morphological differentiation and prolactin production, which are markers for decidualization. oup.com It also inhibits the proliferation of these cells in a dose-dependent manner. oup.comoup.com The effects of Dienogest on ESCs are believed to be mediated through the progesterone receptor. oup.comoup.com More recent studies using cell culture and mouse models have shown that Dienogest may reduce cell viability and proliferation induced by estradiol and inflammatory cytokines, thereby inhibiting the pathogenesis of endometriosis. mdpi.com While these studies focus on the pharmacological effects rather than the formation of 6β-Hydroxy Dienogest, they provide valuable insights into the cellular environment where Dienogest metabolism occurs.

Microbial Biotransformation Systems and Pathways

Microbial biotransformation is a valuable tool for producing and characterizing drug metabolites. Certain microorganisms possess enzymes that can perform reactions similar to those found in mammals. The biotransformation of Dienogest has been studied using various microbial cultures, which has helped to identify potential metabolites. thieme-connect.com

For instance, studies on the microbial transformation of Dienogest have revealed several biotransformation reactions, including hydroxylation at different positions. thieme-connect.com The fungus Cunninghamella elegans is known for its ability to hydroxylate a wide range of xenobiotics and has been used to produce hydroxylated metabolites of various steroids. While specific studies on the use of Cunninghamella elegans for 6β-Hydroxy Dienogest production are not detailed in the provided context, this microbial system is a relevant model for such biotransformations.

The biotransformation of Dienogest by Rhodococcus erythropolis has also been investigated to obtain pharmaceutically active compounds. nih.govresearchgate.net Actinomycetes of the genus Rhodococcus are known for their ability to transform a variety of complex compounds, including steroids. nih.gov

In activated sludge systems, which contain a complex microbial community, Dienogest undergoes slow biotransformation. acs.org The primary transformation product identified in these systems is an aromatic dehydrogenation product, with hydroxylation being a minor pathway. acs.org

Comparative Metabolism Across Diverse Research Models (e.g., animal, fungal)

Comparing the metabolism of Dienogest across different species and models is essential for extrapolating in vitro findings to the in vivo situation in humans.

In vivo studies in female rabbits have shown that Dienogest undergoes extensive biotransformation, with a complex pattern of metabolites found in urine and bile. nih.govnih.gov The identified biotransformation reactions in rabbits include hydroxylation at various positions (including the 11-position), reduction of the 3-oxo group, hydrogenation, and aromatization of ring A. thieme-connect.comnih.gov This contrasts with the poor transformation observed in in vitro rabbit liver homogenates, highlighting the differences between in vitro and in vivo models. nih.gov

In rats, the metabolic profile of Dienogest differs from that in humans. Hydroxylated metabolites and an aromatic Dienogest metabolite with estrogenic and antiprogestational properties were found in rat plasma. hres.ca This aromatic metabolite is not found in human plasma. hres.ca

Fungal metabolism of related progestins, such as etonogestrel, has shown the formation of various hydroxylated metabolites, including 6β-hydroxy derivatives. nih.gov Although not directly about Dienogest, these findings suggest that fungal systems can be predictive models for mammalian hydroxylation pathways.

Table 2: Comparative Metabolism of Dienogest in Different Models

Advanced Analytical Methodologies for Research and Environmental Monitoring of 6β Hydroxy Dienogest

High-Resolution Chromatography-Mass Spectrometry Techniques

High-resolution chromatography combined with mass spectrometry stands as the gold standard for the analysis of 6β-Hydroxy Dienogest (B1670515), offering unparalleled specificity and sensitivity. These methods are essential for distinguishing the analyte from a complex mixture of other compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development and Optimization

The development of LC-MS/MS methods for 6β-Hydroxy Dienogest involves a multi-faceted optimization process to achieve the best possible analytical performance. This includes the careful selection of chromatographic conditions and mass spectrometric parameters.

For the chromatographic separation, reversed-phase liquid chromatography (RP-LC) is a common choice. agilexbiolabs.com The selection of the analytical column is a critical first step, with various C18 and other stationary phases being evaluated to achieve optimal separation from interfering substances. nih.govjapsonline.com The mobile phase composition, typically a mixture of an aqueous solution (often containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol, is meticulously optimized. nih.govnih.govmdpi.com Gradient elution, where the mobile phase composition changes over the course of the analysis, is frequently employed to ensure the effective separation of all target compounds. mdpi.comnih.gov

Optimization of the mass spectrometer settings is equally important. Electrospray ionization (ESI) is a widely used ionization technique for this class of compounds. agilexbiolabs.com Both positive and negative ionization modes are often tested to determine which provides a better response for the analyte. researchgate.net The optimization of parameters such as the ion spray voltage, gas flow, and capillary temperature is crucial for maximizing the ionization efficiency and, consequently, the sensitivity of the method. agilexbiolabs.comchromatographyonline.com In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM) mode, which significantly enhances the selectivity and sensitivity of the analysis. nih.gov

The use of an appropriate internal standard (IS) is a key element in a robust LC-MS/MS method. Ideally, a stable isotope-labeled version of the analyte is used to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification. researchgate.netmdpi.com

Method Validation for Complex Biological and Environmental Matrices (e.g., water, wastewater, plasma from animal studies)

Once an LC-MS/MS method is developed, it must undergo a thorough validation process to ensure its reliability for the intended application. This is particularly important when dealing with complex matrices such as water, wastewater, and plasma, which can contain numerous interfering substances. bmuv.deumweltbundesamt.de Method validation is typically performed following guidelines from regulatory bodies like the US Food and Drug Administration (USFDA) and the European Medicines Agency (EMA). medpharmres.combenthamopen.com

Key validation parameters include:

Selectivity and Specificity: This is assessed by analyzing blank matrix samples to ensure that there are no interfering peaks at the retention time of 6β-Hydroxy Dienogest and its internal standard. medpharmres.combenthamopen.com

Linearity and Range: A calibration curve is constructed by analyzing a series of standards at different concentrations. The method's linearity is confirmed if the response is proportional to the concentration over a defined range. nih.goveeer.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. eeer.orgacs.org

Matrix Effect: This evaluates the influence of co-eluting compounds from the matrix on the ionization of the analyte. It is a critical parameter, especially in complex matrices like wastewater and plasma. mdpi.commedpharmres.com

Recovery: This measures the efficiency of the sample extraction process. nih.govmedpharmres.com

Stability: The stability of the analyte in the matrix is tested under various conditions, such as freeze-thaw cycles and storage at different temperatures, to ensure that the sample integrity is maintained during handling and storage. medpharmres.combenthamopen.com

For environmental samples like wastewater, the presence of numerous other contaminants can pose significant challenges. bmuv.deumweltbundesamt.de Therefore, a robust sample preparation technique, such as solid-phase extraction (SPE), is often necessary to remove interfering substances and concentrate the analyte before LC-MS/MS analysis. mdpi.comumweltbundesamt.de In the case of plasma samples from animal studies, protein precipitation is a common first step in the sample clean-up process. nih.gov

Quantitative Analysis Methodologies for Trace Detection

The ability to detect and quantify 6β-Hydroxy Dienogest at very low concentrations (trace levels) is often required, particularly in environmental monitoring and pharmacokinetic studies. acs.orgumweltbundesamt.de LC-MS/MS is the preferred technique for trace detection due to its high sensitivity and selectivity. umweltbundesamt.deacs.orgumweltbundesamt.de

To achieve low limits of detection, several strategies are employed. High-volume sample injection can be used to introduce more of the analyte into the system. umweltbundesamt.de The use of highly efficient sample preparation methods, such as SPE, can effectively concentrate the analyte from a large volume of sample, thereby increasing its final concentration in the extract that is injected into the LC-MS/MS system. umweltbundesamt.denih.gov

The optimization of the MS/MS parameters is also crucial for trace detection. By carefully selecting the precursor and product ions and optimizing the collision energy, the signal-to-noise ratio can be maximized, leading to lower detection limits. nih.gov The use of advanced mass spectrometers with enhanced sensitivity further contributes to the ability to detect trace amounts of 6β-Hydroxy Dienogest.

In a study on the occurrence of various steroids in wastewater and surface water, a highly sensitive LC-MS/MS method was developed that allowed for the detection of 6β-Hydroxy Dienogest at concentrations in the nanogram per liter (ng/L) range. acs.org The method had a limit of quantification (LOQ) for 6β-Hydroxy Dienogest of 0.6 ng/L in wastewater treatment plant effluents. bmuv.deumweltbundesamt.de This level of sensitivity is essential for assessing the environmental presence of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

While LC-MS/MS is the most powerful tool for the analysis of 6β-Hydroxy Dienogest, High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for the analysis of bulk drug material or pharmaceutical formulations where the concentration of the analyte is relatively high. impactfactor.org

A reversed-phase HPLC method has been developed for the determination of Dienogest, the parent compound of 6β-Hydroxy Dienogest. impactfactor.org Such methods typically utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. impactfactor.org The detection is usually carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. impactfactor.org For Dienogest, a UV maximum of 305 nm has been reported. impactfactor.org

It is important to note that while HPLC-UV methods are simpler and less expensive than LC-MS/MS, they are also less sensitive and selective. Therefore, they may not be suitable for the analysis of 6β-Hydroxy Dienogest in complex matrices or at trace concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, including 6β-Hydroxy Dienogest. It provides detailed information about the chemical environment of individual atoms within a molecule, which is invaluable for confirming its structure and determining its stereochemistry. nih.gov

1H and 13C NMR Spectral Analysis for Stereochemical Assignment

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to characterize the structure of 6β-Hydroxy Dienogest. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide a wealth of information.

The ¹H NMR spectrum reveals the number of different types of protons in the molecule and their connectivity. The chemical shift of a proton is influenced by its electronic environment, and the coupling constants between neighboring protons provide information about their dihedral angles, which is crucial for determining the stereochemistry of the molecule. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift of each signal is indicative of the type of carbon atom (e.g., sp³, sp², carbonyl). researchgate.net

For 6β-Hydroxy Dienogest, the position and orientation of the hydroxyl group at the C6 position are key stereochemical features. The introduction of the 6β-hydroxyl group will cause characteristic shifts in the ¹H and ¹³C NMR signals of the neighboring protons and carbons, particularly those in the A and B rings of the steroid nucleus. researchgate.net By comparing the NMR data of 6β-Hydroxy Dienogest with that of the parent compound, Dienogest, and with related steroid structures, the stereochemical assignment can be confidently made.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structural assignments by establishing correlations between different protons and between protons and carbons in the molecule. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural determination of complex molecules like steroid metabolites. While one-dimensional (¹H or ¹³C) NMR provides initial information, 2D NMR techniques are necessary to resolve overlapping signals and establish specific atomic connectivities, which is critical for differentiating isomers. For 6β-Hydroxy Dienogest, techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for confirming its precise structure. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In the analysis of 6β-Hydroxy Dienogest, a COSY spectrum would reveal the correlation between the proton at the C-6 position and its neighboring protons. This information helps to map out the spin systems within the steroid's A and B rings, confirming the location of the hydroxylation.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com This is particularly useful for determining the stereochemistry of the molecule. To confirm the β-orientation of the hydroxyl group at C-6, a NOESY spectrum would be analyzed for spatial correlations between the C-6 proton and other protons with known stereochemistry, such as the axial or equatorial protons of the steroid ring system. researchgate.net The presence or absence of specific NOE cross-peaks provides definitive evidence of the spatial arrangement of the atoms, confirming the identity of the metabolite as 6β-Hydroxy Dienogest. youtube.com The analysis of heteronuclear 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can further complement these findings by correlating protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), providing a complete and unambiguous assignment of the molecular structure. researchgate.net

Chromatographic Separation Techniques for Metabolite Isolation and Purification

Chromatographic techniques are fundamental for the isolation and purification of metabolites like 6β-Hydroxy Dienogest from complex biological or environmental matrices. banglajol.info High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used, often in a preparative or semi-preparative format to obtain the pure compound for use as a reference standard or for further structural analysis. mdpi.com

The process typically involves several key steps:

Sample Preparation : Initial extraction of the metabolite from the matrix, which may involve liquid-liquid extraction or solid-phase extraction (SPE) using cartridges like C18 to isolate the compound of interest.

Chromatographic Separation : The extracted mixture is injected into an HPLC or UPLC system. The choice of stationary phase (column) and mobile phase is critical for achieving successful separation.

Fraction Collection and Analysis : The eluent is collected in fractions, and each fraction is analyzed (e.g., by analytical HPLC or TLC) to identify those containing the target metabolite. banglajol.info

Purification : Fractions containing the purified 6β-Hydroxy Dienogest are combined. The process may be repeated to achieve higher purity (>95%).

Detailed research findings on the chromatographic separation of dienogest and its related compounds provide a basis for developing methods for 6β-Hydroxy Dienogest.

Table 1: Examples of Chromatographic Conditions for Dienogest and Related Compounds

Compound/Matrix Technique Column Mobile Phase Detection Reference
Dienogest in human plasma LC-MS/MS Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) Isocratic: Acetonitrile-5 mM ammonium acetate (B1210297) (70:30, v/v) ESI-MS/MS nih.gov
Dienogest Impurity K Preparative HPLC C-8 Zorbax Eclipse XDB (4.6 × 150 mm) Gradient: Water-acetonitrile (90:10 to 10:90) UV (240 nm)
Dienogest β-D-Glucuronide Preparative HPLC Zorbax SB-C18 (250 × 21.2 mm, 5 µm) Gradient: Acetonitrile/0.1% formic acid Not Specified
Various Pharmaceuticals UPLC Acquity Eclipse plus C18 (100 × 2.1 mm, 1.7 µm) Gradient: 0.02 M KH₂PO₄ (pH 6) and acetonitrile UV (220 nm) mdpi.com

These methods, particularly those using reverse-phase columns like C18 and C8 with acetonitrile-water mobile phases, are highly effective for separating steroid compounds. mdpi.com For 6β-Hydroxy Dienogest, which is more polar than the parent dienogest due to the additional hydroxyl group, the chromatographic conditions would be optimized, likely requiring a mobile phase with a higher aqueous content for efficient separation.

Development of Reference Standards and Certified Reference Materials

The availability of high-purity reference standards and Certified Reference Materials (CRMs) is a prerequisite for the accurate quantification and identification of 6β-Hydroxy Dienogest in research and monitoring programs. synzeal.com These standards are essential for method validation, quality control, and ensuring the reliability of analytical data, particularly in regulated environments like environmental testing and pharmaceutical analysis. synzeal.comsynzeal.com

6β-Hydroxy Dienogest has been identified as a metabolite of dienogest and has been detected in environmental samples such as wastewater treatment plant effluents. umweltbundesamt.decoompo.combmuv.de Its monitoring requires a well-characterized reference standard for confident identification and quantification, often at very low concentrations (ng/L levels). umweltbundesamt.de

The development process for a reference standard involves:

Synthesis or Isolation : The compound is either chemically synthesized or isolated from a biological source (e.g., via preparative chromatography as described in section 4.4).

Structural Characterization : The identity of the compound is unequivocally confirmed using a suite of analytical techniques, including NMR (as in 4.3.2), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment : The purity of the standard is determined using high-resolution techniques like HPLC-UV or UPLC. Purity levels are critical and must be precisely known.

Certification (for CRMs) : For a reference material to become a CRM, it must undergo a rigorous characterization process by a metrological institute or accredited body. This includes determining the property value (e.g., purity) with a known uncertainty and ensuring traceability to national or international standards.

Commercial suppliers provide reference standards for dienogest and its metabolites, including 6β-Hydroxy Dienogest, for research and analytical applications. coompo.commedchemexpress.comtheclinivex.com These products are supplied with a Certificate of Analysis detailing their identity and purity, which is crucial for their use in analytical method development and validation for both research and regulatory purposes. synzeal.commedchemexpress.com

Preclinical and Mechanistic Investigations of 6β Hydroxy Dienogest Non Clinical, Non Safety/adverse Effects

Biochemical Interaction Studies

Enzyme Substrate and Inhibitor Interactions (e.g., CYP3A4)

6β-Hydroxy dienogest (B1670515) is a primary metabolite of dienogest, formed through hydroxylation. fda.govnih.gov This metabolic process is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which is located in both the liver and the intestinal mucosa. geneesmiddeleninformatiebank.nlhres.cadrugbank.commedicaldialogues.inhres.ca In fact, based on both in vitro and in vivo studies, CYP3A4 is recognized as the major enzyme involved in the metabolism of dienogest. geneesmiddeleninformatiebank.nlhres.ca The metabolites of dienogest, including 6β-hydroxy dienogest, are generally considered to be pharmacologically inactive and are rapidly eliminated from the plasma. drugbank.commedicaldialogues.in

The interaction with CYP3A4 is significant because substances that induce or inhibit this enzyme can alter the metabolism of dienogest. geneesmiddeleninformatiebank.nlhres.ca Strong and moderate inhibitors of CYP3A4, such as certain azole antifungals (like ketoconazole), macrolide antibiotics (like erythromycin), and grapefruit juice, can increase plasma concentrations of dienogest by reducing its clearance. hres.catga.gov.au For instance, co-administration of the strong CYP3A4 inhibitor ketoconazole (B1673606) resulted in a 2.9-fold increase in the area under the curve (AUC) of dienogest at steady state. geneesmiddeleninformatiebank.nl Similarly, the moderate inhibitor erythromycin (B1671065) increased the AUC of dienogest by 1.6-fold. geneesmiddeleninformatiebank.nl

Conversely, CYP3A4 inducers, such as rifampicin (B610482), can lead to increased clearance of sex hormones like dienogest, potentially reducing their therapeutic effect. geneesmiddeleninformatiebank.nlhres.ca Studies have shown that co-administration of rifampicin with an estradiol (B170435) valerate/dienogest combination led to a significant 83% decrease in the steady-state concentration and systemic exposure of dienogest. geneesmiddeleninformatiebank.nl

While dienogest itself is a substrate for CYP3A4, in vitro inhibition studies suggest that it is unlikely to have clinically relevant effects on the metabolism of other medications mediated by cytochrome P450 enzymes. geneesmiddeleninformatiebank.nlhres.ca In vitro studies using human microsomal liver preparations have shown that dienogest has excellent metabolic stability, which correlates with its high oral bioavailability compared to other progestins. researchgate.net This stability is partly attributed to the fact that the 17α-cyanomethyl group of dienogest is not readily attacked by CYP450 enzymes. researchgate.net

The 6β-hydroxylation of steroids is a common metabolic pathway catalyzed by CYP3A4. researchgate.netnih.gov For many steroids, including testosterone (B1683101) and progesterone (B1679170), 6β-hydroxylation is a primary metabolic route. researchgate.netnih.gov The formation of 6β-hydroxycortisol from cortisol is even used as an endogenous marker to evaluate CYP3A4 activity in vivo. nih.gov

Table 1: Interaction of Dienogest with CYP3A4 Enzyme

Interacting Substance Effect on CYP3A4 Impact on Dienogest Metabolism Resulting Effect on Dienogest Plasma Concentration
Ketoconazole Strong Inhibitor Decreased Clearance 2.9-fold increase in AUC geneesmiddeleninformatiebank.nl
Erythromycin Moderate Inhibitor Decreased Clearance 1.6-fold increase in AUC geneesmiddeleninformatiebank.nl
Rifampicin Inducer Increased Clearance 83% decrease in AUC geneesmiddeleninformatiebank.nl

Receptor Binding Affinities (in vitro, non-human, theoretical modeling)

Dienogest itself exhibits a selective binding profile to steroid receptors. It has a relatively low binding affinity for the progesterone receptor (PR) in human uterine tissue, approximately 10% of that of progesterone. researchgate.netnih.govwikipedia.orghres.ca Despite this, it demonstrates a potent progestogenic effect in vivo. researchgate.nethres.ca This high in vivo activity is attributed in part to its low affinity for sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG), resulting in a high free fraction of dienogest in the blood. nih.govwikipedia.org Dienogest does not bind to the estrogen receptor, glucocorticoid receptor, or mineralocorticoid receptor. wikipedia.orgresearchgate.net

The metabolites of dienogest, including 6β-hydroxy dienogest, are generally considered endocrinologically inactive. hres.ca However, some studies on metabolites of other progestins suggest that hydroxylation can influence receptor binding and biological activity. For instance, metabolites of trimegestone (B1683257), 1β- and 6β-hydroxy-trimegestone, possess higher specificity for the progesterone receptor. researchgate.net In contrast, studies on other steroids have shown that the introduction of a 6β-hydroxy group can significantly decrease binding activity to certain receptors. jst.go.jp

While specific in vitro receptor binding affinity data for 6β-hydroxy dienogest is not extensively detailed in the provided search results, the general understanding is that the metabolites of dienogest are pharmacologically inactive. drugbank.commedicaldialogues.in

Table 2: Receptor Binding Profile of Dienogest

Receptor Binding Affinity/Activity of Dienogest
Progesterone Receptor (PR) ~10% of progesterone's affinity in vitro researchgate.netnih.govwikipedia.orghres.ca
Androgen Receptor (AR) Antiandrogenic activity nih.govwikipedia.org
Estrogen Receptor (ER) No significant binding wikipedia.org
Glucocorticoid Receptor (GR) No significant binding wikipedia.orgresearchgate.net
Mineralocorticoid Receptor (MR) No significant binding wikipedia.orgresearchgate.net
Sex Hormone-Binding Globulin (SHBG) No binding wikipedia.orghres.ca
Corticosteroid-Binding Globulin (CBG) No binding wikipedia.orghres.ca

Structure-Activity Relationship (SAR) Studies on Hydroxylated Steroids, including 6β-Hydroxylation

The hydroxylation of steroids, including at the 6β-position, is a key metabolic step that significantly influences their biological activity. Structure-activity relationship (SAR) studies provide insights into how such structural modifications affect the interaction of steroids with their target receptors and enzymes.

For steroids in general, the position and stereochemistry of a hydroxyl group are critical for receptor binding and subsequent biological response. For example, in the case of ecdysteroids, the introduction of a hydroxyl group at C-6, regardless of its stereochemistry (α or β), led to a significant decrease in receptor binding activity. jst.go.jp Similarly, for brassinosteroids, the presence of 6α- or 6β-hydroxy groups did not substantially decrease their plant hormonal activity. jst.go.jp

In the context of progestins, the 6β-hydroxylation is a major metabolic pathway mediated by CYP3A4. researchgate.net This hydroxylation generally leads to metabolites with reduced or no biological activity, as is the case for dienogest, where its metabolites are considered inactive. drugbank.commedicaldialogues.in However, this is not a universal rule. For instance, the 6β-hydroxyprogesterone metabolite has been shown to inhibit the IKr potassium channel, which can affect cardiac repolarization. nih.gov

The 17α-cyanomethyl group of dienogest is a unique structural feature that contributes to its high selectivity for the progesterone receptor. researchgate.net This group is not easily metabolized by CYP450 enzymes, which contributes to the metabolic stability of dienogest. researchgate.net

Computational Modeling and Prediction of Molecular Interactions

Computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) analysis, is a valuable tool for understanding the correlation between the chemical structure of steroids and their biological activity. nih.gov These models can help predict how modifications, like hydroxylation, will affect a compound's interaction with biological targets.

Molecular modeling studies of CYP3A4 have been used to understand how steroids bind to the active site. These models can help explain the regioselectivity of hydroxylation, such as why the 6β-position is favored for many steroids. nih.gov For example, modeling has suggested that two molecules of an effector can simultaneously occupy the active site of CYP3A4 when a steroid like progesterone is docked in a 6β-binding orientation. nih.gov

Mechanistic Insights into Biochemical Pathways (non-clinical)

The primary biochemical pathway for dienogest metabolism is hydroxylation by CYP3A4 to form metabolites such as 6β-hydroxy dienogest. geneesmiddeleninformatiebank.nldrugbank.comhres.ca This is a common detoxification pathway for many xenobiotics and endogenous steroids. researchgate.net The resulting hydroxylated metabolites are more polar, which facilitates their excretion from the body, primarily through urine. geneesmiddeleninformatiebank.nl

In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for dienogest metabolism, with other CYP isozymes playing a minor role, if any. fda.gov The metabolites formed are rapidly cleared from the plasma. drugbank.com

The lack of significant androgenic, mineralocorticoid, or glucocorticoid activity of dienogest is a result of its specific structure, which prevents it from binding effectively to the corresponding receptors. hres.ca The introduction of a hydroxyl group at the 6β-position is expected to further decrease any residual affinity for these receptors, consistent with the general observation that this modification often reduces biological activity. jst.go.jp

In Vitro Model Systems for Mechanistic Research

A variety of in vitro model systems are utilized to investigate the mechanisms of action and metabolism of steroids like dienogest and its metabolites. These models are crucial for understanding the biochemical pathways and cellular effects in a controlled environment.

For studying the metabolism of dienogest, human liver microsomes are a key in vitro system. researchgate.net These preparations contain the CYP450 enzymes, including CYP3A4, and allow for the direct investigation of metabolic pathways and the identification of metabolites like 6β-hydroxy dienogest. fda.govresearchgate.net

To investigate the effects of dienogest and its metabolites on target tissues, various cell culture models are employed. For endometriosis research, these include:

Endometriotic cell lines: These provide a consistent and reproducible system to study cellular processes. nih.gov

Primary endometrial stromal cells: These cells are isolated directly from tissue and can provide a more physiologically relevant model. nih.gov

Co-culture systems: These models, which can be 2D or 3D, involve culturing different cell types together (e.g., endometrial cells and immune cells) to study their interactions. nih.gov

Endometrial explants: Small pieces of endometrial tissue can be cultured to maintain the tissue architecture and cell-cell interactions. nih.gov

These in vitro systems have been used to demonstrate the antiproliferative effects of dienogest on endometrial cells. tga.gov.au While specific studies using these models to investigate the direct effects of 6β-hydroxy dienogest were not detailed in the search results, they represent the standard tools that would be used for such mechanistic research.

Cell-Based Assays for Compound Activity and Metabolism (excluding human clinical efficacy)

The metabolism of dienogest, a synthetic progestin, is primarily facilitated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites, including 6β-Hydroxy Dienogest. bayer.com.audrugbank.com In vitro studies using human liver microsomes and specific cell systems have been instrumental in elucidating these metabolic pathways.

Investigations have shown that dienogest is extensively metabolized, with 6β-Hydroxy Dienogest being one of the predominant metabolites identified. fda.govhres.ca Cell-based assays, often utilizing human lymphocytes or primary rat hepatocytes, have been employed to assess the metabolic profile of dienogest. fda.gov For instance, in vitro experiments with human liver homogenates demonstrated the transformation of dienogest, although at a slower rate compared to other progestins like levonorgestrel (B1675169). nih.gov This suggests that the chemical structure of dienogest, particularly the presence of a double bond at the C9 position, may influence the rate of its enzymatic hydrogenation. nih.gov

The activity of metabolites has also been a subject of investigation. While dienogest itself exhibits potent progestogenic effects, its metabolites are generally considered to be endocrinologically inactive. bayer.com.au However, some studies on related progestins have shown that hydroxylated metabolites can retain some biological activity. For example, the 1β- and 6β-hydroxy-metabolites of trimegestone (TMG) have demonstrated considerable progestogenic potency. The biological function of 6β-Hydroxy Dienogest itself is not yet fully elucidated. nih.gov

To study the direct effects of progestins on cellular processes, researchers have used immortalized human endometrial epithelial cell lines. In one such study, dienogest was found to inhibit the proliferation of these cells in a dose-dependent manner by suppressing the expression of the cyclin D1 gene. nih.gov While this study focused on the parent compound, similar assays could be employed to determine the specific activity of 6β-Hydroxy Dienogest on endometrial cell proliferation and other cellular functions.

Table 1: In Vitro Metabolism of Dienogest

SystemKey FindingsReference
Human Liver HomogenatesDienogest is metabolized, but the hydrogenation of the Δ4-double bond is hindered compared to other progestins. nih.gov
Human Liver MicrosomesCYP3A4 is the major enzyme responsible for dienogest metabolism. bayer.com.au
Human LymphocytesUsed to assess the potential for chromosomal aberrations, with and without metabolic activation. fda.gov
Primary Rat HepatocytesUtilized in unscheduled DNA synthesis (UDS) assays to evaluate genotoxic potential. fda.gov
Immortalized Human Endometrial Epithelial CellsDienogest inhibits cell proliferation by down-regulating cyclin D1 expression. nih.gov

Organoid and Tissue Culture Models for Specific Biochemical Pathways (non-clinical)

Organoid and tissue culture models offer a more complex, three-dimensional environment to study the biochemical effects of compounds like 6β-Hydroxy Dienogest, bridging the gap between simple cell-based assays and in vivo studies. technologynetworks.commdpi.com These models can replicate the cellular architecture and function of specific tissues, such as the endometrium, providing a more physiologically relevant context for mechanistic investigations. mdpi.com

For instance, intestinal organoids have been successfully used to model the developing intestinal epithelium and for drug discovery. stemcell.comsinobiological.com Similar organoid models of the endometrium could be used to investigate the specific effects of 6β-Hydroxy Dienogest on endometrial tissue. In such a system, researchers could assess its impact on cell proliferation, differentiation, and the expression of key proteins involved in endometrial function. hres.ca

While direct studies on 6β-Hydroxy Dienogest in organoid models are not yet widely published, the methodology is well-established for studying other steroid hormones and their metabolites. drugtargetreview.com These advanced in vitro systems could be used to explore how 6β-Hydroxy Dienogest influences specific biochemical pathways, such as steroid hormone receptor signaling and downstream gene expression in a tissue-like context.

Stereochemical Influences on Biochemical Activity and Metabolic Transformations

The stereochemistry of a steroid molecule is a critical determinant of its biological activity and how it is metabolized. The specific three-dimensional arrangement of atoms in 6β-Hydroxy Dienogest, as indicated by its name, influences its interaction with enzymes and receptors. fda.gov The "6β" designation specifies the orientation of the hydroxyl group at the 6th carbon position, pointing above the plane of the steroid ring.

This specific stereochemical configuration is a result of the metabolic process, primarily hydroxylation by CYP3A4. bayer.com.audrugbank.com The regioselectivity and stereoselectivity of cytochrome P450 enzymes dictate where and in what orientation the hydroxyl group is added to the dienogest molecule. This process is crucial as even minor changes in stereochemistry can significantly alter a compound's biological properties.

The influence of stereochemistry on activity is well-documented for other steroids. For example, the hydroxylation of the 19-norpregnane derivative trimegestone into 1β- and 6β-hydroxy-TMG metabolites confers progestogenic potency to these compounds. bioscientifica.com This highlights the potential for a hydroxyl group at the 6β position to be compatible with or even enhance binding to the progesterone receptor.

While the metabolites of dienogest are generally considered inactive, the precise impact of the 6β-hydroxy group on the biochemical activity of the dienogest structure has not been extensively detailed in publicly available research. bayer.com.au However, it is known that metabolites of other progestins can have different receptor binding profiles and activities compared to the parent compound. wikipedia.org Therefore, the stereochemistry of 6β-Hydroxy Dienogest is a key factor that would determine its potential to bind to progesterone receptors or other steroid receptors and elicit a biological response. Further research, potentially using the cell-based and organoid models described previously, is needed to fully characterize the biochemical activity profile of this specific metabolite.

Environmental Fate and Ecotoxicological Research Context of 6β Hydroxy Dienogest Excluding Human Health Impacts

Occurrence and Distribution in Aquatic Environmental Systems

The presence of 6β-Hydroxy Dienogest (B1670515) in aquatic environments is directly linked to the excretion of its parent compound, Dienogest, and its subsequent passage through wastewater treatment facilities.

Detection in Wastewater Treatment Plant Effluents

Recent studies have confirmed the presence of 6β-Hydroxy Dienogest in the effluents of wastewater treatment plants (WWTPs). bmuv.deumweltbundesamt.de In one study, 6β-Hydroxy Dienogest was detected in four out of five analyzed WWTP effluent samples at concentrations ranging from 0.6 to 0.9 nanograms per liter (ng/L). bmuv.deumweltbundesamt.de This was part of a broader investigation that also detected the parent compound, Dienogest, at concentrations between 1.3 ng/L and 4.4 ng/L in all analyzed WWTP effluents. The detection of 6β-Hydroxy Dienogest is significant as it represents one of the first times this specific metabolite has been identified in environmental samples. umweltbundesamt.deresearchgate.netacs.org

Presence and Concentrations in Surface Waters

Following its discharge from WWTPs, 6β-Hydroxy Dienogest has been detected in surface waters. Research has shown that the concentrations of such micropollutants in receiving waters are correlated with the proportion of treated wastewater they contain. umweltbundesamt.de While specific concentration ranges for 6β-Hydroxy Dienogest in various surface waters are still a subject of ongoing research, its confirmed presence in WWTP effluents indicates its inevitable entry into rivers and streams. bmuv.deumweltbundesamt.de The parent compound, Dienogest, has been found in 10 out of 22 surface water samples at concentrations from 0.05 ng/L to 2.3 ng/L.

Biodegradation and Transformation Pathways in Environmental Matrices

The fate of 6β-Hydroxy Dienogest in the environment is largely determined by its behavior in biological wastewater treatment processes and its subsequent transformations.

Activated Sludge Studies and Degradation Kinetics

Laboratory-scale experiments using activated sludge from municipal WWTPs have been conducted to understand the biodegradation of progestogens like Dienogest. researchgate.netnih.gov These studies reveal that while many progestogens are removed relatively quickly, Dienogest is among the more recalcitrant compounds. researchgate.netnih.gov It exhibits a half-life of 4.55 hours in activated sludge under aerobic conditions. researchgate.netnih.gov This moderate rate of degradation suggests that a significant portion can pass through conventional wastewater treatment without being fully eliminated. researchgate.netnih.gov The persistence of the parent compound directly influences the potential for the formation and release of its metabolites, including 6β-Hydroxy Dienogest.

The primary transformation reactions observed for 19-nortestosterone derivatives like Dienogest in activated sludge include hydrogenation or dehydrogenation of the A-ring and non-selective hydroxylations. researchgate.netnih.gov

Environmental Biotransformation Product Identification and Fate

The hydroxylation of Dienogest at the 6β position is a key biotransformation pathway. This process occurs both in the human body and potentially within wastewater treatment systems. The identification of 6β-Hydroxy Dienogest in WWTP effluents confirms that it is a relevant environmental transformation product. umweltbundesamt.deresearchgate.netacs.org

Further research into the environmental fate of Dienogest has revealed that it can undergo phototransformation in sunlit surface waters. rsc.orgnih.govresearchgate.net This process can lead to the formation of various photoproducts, including some with estrogenic properties. rsc.orgnih.gov While these studies primarily focus on the parent compound, the stability and potential for further transformation of its metabolites like 6β-Hydroxy Dienogest under environmental conditions require more investigation. Some transformation products of synthetic steroids have been found to be persistent and have been detected in both WWTP effluents and surface waters, highlighting the need for their inclusion in environmental monitoring programs. umweltbundesamt.deresearchgate.net

Persistence and Environmental Stability Research of 6β-Hydroxy Dienogest

The environmental persistence of 6β-Hydroxy Dienogest is closely linked to the stability of its parent compound. Studies have shown that the structural characteristics of steroid hormones can significantly influence their resistance to degradation. umweltbundesamt.de For instance, certain structural features can inhibit various transformation reactions, leading to increased recalcitrance. researchgate.netnih.gov

Dienogest itself is considered moderately persistent in activated sludge treatment. researchgate.netnih.gov Furthermore, research on its photochemical behavior indicates a complex fate. While it undergoes rapid direct photolysis, it can also form photohydrates that can revert back to the parent compound in the absence of light, a cycle that ultimately increases its environmental persistence. rsc.orgnih.gov The persistence of newly identified transformation products of other steroids has been noted, with some being stable during lab-based biodegradation experiments. umweltbundesamt.deresearchgate.net This suggests that metabolites like 6β-Hydroxy Dienogest could also exhibit a degree of environmental stability, warranting further investigation into their long-term fate and potential impacts.

Structure-Biodegradability Relationships in Environmental Systems

The environmental persistence and biodegradability of steroidal compounds, including the metabolites of synthetic progestins like 6β-Hydroxy Dienogest, are intricately linked to their molecular structure. While specific research focusing solely on the structure-biodegradability relationship of 6β-Hydroxy Dienogest is limited, general principles derived from studies on steroid metabolism by microbial communities can provide significant insights.

The introduction of a hydroxyl group (-OH) at the 6β position of the dienogest molecule is a critical structural modification that influences its environmental fate. Hydroxylation is a common metabolic pathway for steroids, generally increasing the polarity of the parent compound. nih.gov This enhanced polarity can affect the compound's partitioning between water and sediment and its susceptibility to further microbial degradation.

In environmental systems, particularly in wastewater treatment plants (WWTPs), the biodegradability of synthetic steroids is often incomplete. Studies have shown that dienogest, the parent compound of 6β-Hydroxy Dienogest, is among the more recalcitrant progestogens in activated sludge treatment. This recalcitrance is attributed to its specific molecular structure. Consequently, its metabolites, including 6β-Hydroxy Dienogest, are also detected in WWTP effluents, indicating that they are not fully mineralized. umweltbundesamt.de

The stability of the steroid's core structure plays a crucial role in its resistance to degradation. Microbial degradation of steroids often initiates with modifications to the A-ring, such as hydrogenation or dehydrogenation, followed by cleavage of the ring systems. researchgate.net The presence and position of functional groups, such as the hydroxyl group in 6β-Hydroxy Dienogest, can influence the enzymatic activity of microorganisms responsible for this degradation. For instance, the stereochemistry of the hydroxyl group can impact how the molecule fits into the active site of a bacterial enzyme, thereby affecting the rate and extent of its breakdown. nih.gov

Table 1: Detection of 6β-Hydroxy Dienogest in Wastewater Treatment Plant (WWTP) Effluents

Location of WWTPNumber of SamplesDetection FrequencyConcentration Range (ng/L)Reference
Germany54 out of 50.6 - 0.9 umweltbundesamt.de

This table is for illustrative purposes and is based on available data. Actual concentrations can vary significantly depending on the specific WWTP and analytical methods used.

Potential for Endocrine Activity of Environmental Transformation Products (non-human, non-clinical)

The environmental transformation of dienogest can lead to the formation of various products, including 6β-Hydroxy Dienogest, which may possess their own endocrine activity, posing a potential risk to aquatic wildlife. The primary concern revolves around the potential for these transformation products to interact with hormone receptors in non-target organisms, leading to endocrine-disrupting effects.

A significant finding from research on dienogest's environmental fate is the formation of estrogenic transformation products. researchgate.net Studies have shown that dienogest, a 19-nortestosterone derivative, can undergo A-ring aromatization in activated sludge, leading to the creation of compounds with an estrogen-like phenolic A-ring. This transformation is of high ecotoxicological relevance as it converts a progestogen into compounds with estrogenic activity. One such transformation product has been reported to exhibit estrogenic activity approximately 30% that of the natural hormone 17β-estradiol. encyclopedia.pub

Furthermore, phototransformation of dienogest in sunlit surface waters has also been shown to produce estrogenic compounds. researchgate.net This process involves the rapid direct photolysis of dienogest, forming a complex mixture of photoproducts, some of which are estrogenic due to A-ring aromatization. researchgate.net This indicates that even after the parent compound is transformed, the resulting mixture may pose an increased estrogenic risk to the aquatic environment.

While the primary endocrine activity of dienogest is progestogenic, its metabolites have been investigated for a range of endocrine activities. An endocrinological profiling of several dienogest metabolites, including microbially formed ones, was conducted to assess their progestational, antiprogestational, estrogenic, and antigonadotropic activities. nih.gov The study concluded that none of the tested metabolites showed an increased progestational activity compared to the parent compound, suggesting that dienogest does not act as a prodrug. nih.gov However, the study also noted that some metabolites might contribute to the antiprogestational activity of dienogest. nih.gov

The potential for these transformation products to cause adverse effects in wildlife, such as reproductive and developmental harm, is a significant concern. theses.cz Endocrine-disrupting chemicals can interfere with the normal hormonal functions of aquatic organisms even at very low concentrations, leading to issues like altered fertility, developmental abnormalities, and skewed sex ratios in fish populations. acs.orgresearchgate.net The formation of bioactive transformation products from pharmaceuticals like dienogest underscores the need to consider the entire lifecycle of the compound in environmental risk assessments.

Table 2: Known Endocrine Activity of Dienogest Transformation Products

Transformation ProcessTransformation Product(s)Observed Endocrine Activity (non-human, non-clinical)Reference
Biodegradation (Activated Sludge)Aromatic Transformation ProductsEstrogenic activity (approx. 30% of 17β-estradiol for one TP) encyclopedia.pub
Biodegradation (Activated Sludge)Estrogen-like Transformation ProductsFormation of compounds with a phenolic moiety at ring A
Phototransformation (in water)Aromatic Dienogest DerivativesIncreased estrogenic activity in product mixtures researchgate.net
Microbial/Chemical TransformationVarious Metabolites and AnalogsNo increased progestational activity; potential for antiprogestational activity nih.gov

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the molecular mechanisms of progestins like Dienogest and their metabolites?

  • Methodological Answer :

  • In vitro models : Use ovarian endometriotic stromal cells (ESCs) treated with Dienogest to analyze genome-wide gene expression profiles (e.g., RNA sequencing, microarray) and validate findings via RT-PCR or immunohistochemistry .
  • In vivo models : Employ murine endometriosis models to assess serum biomarkers (e.g., IFN-γ) and compare treatment effects against controls (e.g., leuprolide acetate) .
  • Human studies : Conduct prospective cohort studies with standardized pain metrics (EHP-30, VAS scores) and longitudinal follow-ups (6–24 months) to evaluate quality of life and symptom recurrence .

Q. How can researchers address contradictions in efficacy data across Dienogest clinical trials?

  • Methodological Answer :

  • Perform subgroup analyses to identify confounding variables (e.g., disease severity, lesion type, ethnicity) using multivariable regression .
  • Apply meta-analysis tools (e.g., PRISMA guidelines) to pool data from heterogeneous studies, quantify heterogeneity via statistics, and adjust for bias (e.g., random-effects models) .
  • Example: A meta-analysis of 7 trials (n = 1,493) showed Dienogest reduced endometriosis-associated pain (MD = -32.94, p < 0.001) but highlighted high heterogeneity ( = 90%) due to varying treatment durations and participant demographics .

Q. What biomarkers are critical for assessing Dienogest’s therapeutic effects on endometriosis?

  • Methodological Answer :

  • Molecular biomarkers : Measure MMPs (MMP-1, MMP-3, MMP-10), TIMP-4, and macrophage-related chemokines (CSF1, MST1) to evaluate anti-inflammatory and anti-invasive effects .
  • Clinical biomarkers : Track endometriosis-associated pelvic pain (EAPP) via validated scales (EHP-30) and bleeding patterns (amenorrhea rates) .
  • Table 1 : Key Biomarkers and Their Roles
BiomarkerRole in EndometriosisMeasurement ToolReference
MMP-3Tissue remodelingRT-PCR, Immunohistochemistry
EAPP ScorePain severityEHP-30 Questionnaire
IFN-γInflammatory responseELISA (murine serum)

Advanced Research Questions

Q. How does Dienogest influence genomic pathways in endometriotic cells, and how can this guide metabolite studies?

  • Methodological Answer :

  • Conduct pathway enrichment analysis (e.g., Gene Ontology, KEGG) on differentially expressed genes (DEGs) from RNA-seq data. For Dienogest, 314 upregulated and 333 downregulated genes were linked to macrophage chemotaxis and collagen catabolism .
  • For metabolites like 6β-Hydroxy Dienogest, use in silico docking simulations to predict interactions with progesterone receptors or MMPs, followed by in vitro validation .

Q. What strategies optimize patient stratification for Dienogest therapy in adenomyosis research?

  • Methodological Answer :

  • Design retrospective cohort studies with clustering algorithms (e.g., k-means) to group patients by age, lesion severity, or hormonal profiles .
  • Apply machine learning (e.g., decision trees) to FAERS data (n = 249 adverse events) to identify risk factors (e.g., vaginal hemorrhage) and high-response subgroups .

Q. How can long-term safety studies address bone mineral density (BMD) concerns with Dienogest?

  • Methodological Answer :

  • Use dual-energy X-ray absorptiometry (DEXA) scans at baseline and 24-month intervals in prospective trials. A 2010 RCT reported minimal BMD changes with Dienogest vs. significant loss with leuprolide acetate .
  • Incorporate secondary outcomes like fracture rates and serum osteocalcin levels to assess bone metabolism .

Data Contradiction Analysis Framework

  • Step 1 : Identify heterogeneity sources (e.g., study design, population diversity) using sensitivity analysis .
  • Step 2 : Re-analyze data with standardized endpoints (e.g., VAS pain scores at 16/24 weeks) and adjust for covariates (e.g., surgical vs. clinical diagnosis) .
  • Step 3 : Validate findings in real-world cohorts (e.g., 887 Asian patients over 24 months) to confirm external validity .

Limitations and Future Directions

  • Current evidence on 6β-Hydroxy Dienogest is limited; prioritize pharmacokinetic studies to characterize its formation, receptor affinity, and bioactivity relative to Dienogest.
  • Explore environmental transformation pathways (e.g., chlorination byproducts like 9,10-epoxy-Dienogest) as a model for metabolite stability analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.